
8-Aminoaceanthrylene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Aminoaceanthrylene-1,2-dione is an organic compound with the molecular formula C₁₆H₉NO₂ It is a derivative of acenaphthenequinone, featuring an amino group at the 8th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoaceanthrylene-1,2-dione typically involves the reaction of acenaphthenequinone with an appropriate amine. One common method is the Hantzsch-type reaction, which involves the condensation of acenaphthenequinone with ammonium acetate or primary amines in the presence of catalysts such as potassium dihydrogen phosphate (KH₂PO₄) in aqueous ethanol . This method is favored for its simplicity, efficiency, and eco-friendliness.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts like Zn(OAc)₂·2H₂O, CeCl₃·7H₂O, and polyphosphoric acid are often employed to facilitate the reaction .
化学反応の分析
Types of Reactions: 8-Aminoaceanthrylene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are employed under acidic or basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acenaphthene derivatives
科学的研究の応用
8-Aminoaceanthrylene-1,2-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Aminoaceanthrylene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with proteins and nucleic acids, influencing cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation
類似化合物との比較
Acenaphthenequinone: A precursor to 8-Aminoaceanthrylene-1,2-dione, used in similar synthetic applications.
Spiroacenaphthylene Compounds: These compounds share structural similarities and exhibit comparable biological activities.
Acridine-1,8-dione Derivatives: Known for their wide range of applications in medicinal chemistry and materials science.
Uniqueness: this compound stands out due to its specific amino substitution, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
特性
CAS番号 |
646058-62-0 |
|---|---|
分子式 |
C16H9NO2 |
分子量 |
247.25 g/mol |
IUPAC名 |
8-aminoaceanthrylene-1,2-dione |
InChI |
InChI=1S/C16H9NO2/c17-10-4-5-11-9(7-10)6-8-2-1-3-12-13(8)14(11)16(19)15(12)18/h1-7H,17H2 |
InChIキー |
FBIOJGPEQXZUOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC3=C(C=CC(=C3)N)C4=C2C(=C1)C(=O)C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12602197.png)
![Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-](/img/structure/B12602205.png)
![{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine](/img/structure/B12602211.png)
![7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL](/img/structure/B12602220.png)
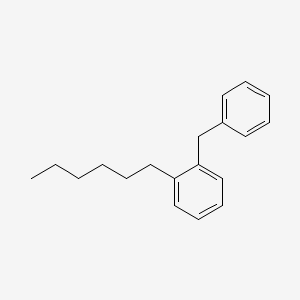
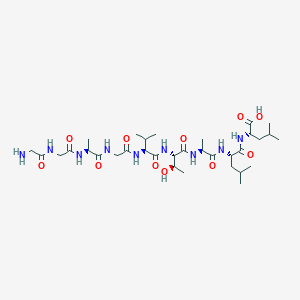
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)
![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)
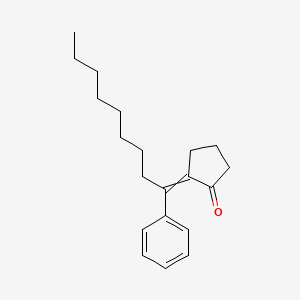
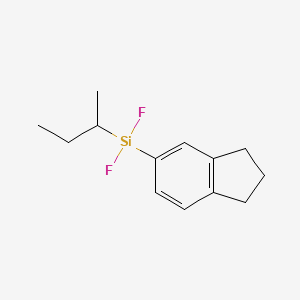
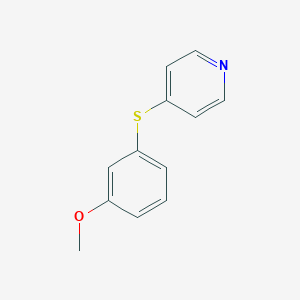
![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)

